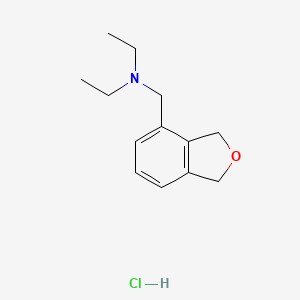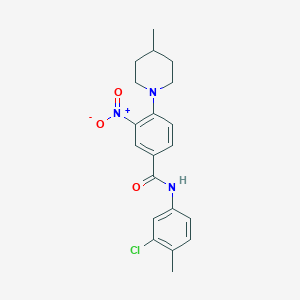
N-(1,3-dihydro-2-benzofuran-4-ylmethyl)-N-ethylethanamine hydrochloride
Overview
Description
N-(1,3-dihydro-2-benzofuran-4-ylmethyl)-N-ethylethanamine hydrochloride, commonly known as 'DBH', is a chemical compound that has gained significant attention in scientific research. DBH is a selective inhibitor of dopamine β-hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine. DBH has been found to have a wide range of applications in scientific research, including in the study of neurological disorders, drug addiction, and stress response.
Mechanism of Action
N-(1,3-dihydro-2-benzofuran-4-ylmethyl)-N-ethylethanamine hydrochloride acts as a selective inhibitor of this compound, preventing the conversion of dopamine to norepinephrine. This leads to an increase in dopamine levels and a decrease in norepinephrine levels. The mechanism of action of this compound has been extensively studied, and it has been found to have a high degree of selectivity for this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound inhibition leads to an increase in dopamine levels, which has been found to be beneficial in the treatment of depression and Parkinson's disease. This compound inhibition has also been found to reduce stress-induced anxiety and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(1,3-dihydro-2-benzofuran-4-ylmethyl)-N-ethylethanamine hydrochloride has several advantages for use in lab experiments. This compound is a highly selective inhibitor of this compound, which allows for the study of the specific role of this compound in various physiological and pathological conditions. This compound is also readily available and relatively easy to synthesize. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of N-(1,3-dihydro-2-benzofuran-4-ylmethyl)-N-ethylethanamine hydrochloride in scientific research. One potential area of research is the role of this compound in drug addiction. This compound has been found to be involved in the regulation of the reward pathway, and its inhibition may have therapeutic potential in the treatment of drug addiction. Another area of research is the use of this compound as a biomarker for various neurological disorders. This compound levels have been found to be altered in several neurological disorders, including Parkinson's disease and depression. Finally, the development of novel this compound inhibitors with improved selectivity and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, this compound is a highly selective inhibitor of this compound, with a wide range of applications in scientific research. This compound has been found to be involved in several physiological and pathological conditions, including neurological disorders, drug addiction, and stress response. This compound inhibition has been found to have several beneficial effects, including an increase in dopamine levels and a reduction in stress-induced anxiety. Further research is needed to fully understand the potential of this compound in scientific research and its potential therapeutic applications.
Scientific Research Applications
N-(1,3-dihydro-2-benzofuran-4-ylmethyl)-N-ethylethanamine hydrochloride has been extensively used in scientific research to study the role of this compound in various physiological and pathological conditions. This compound is primarily involved in the regulation of norepinephrine synthesis, which is critical for the proper functioning of the sympathetic nervous system. This compound has been found to be involved in several neurological disorders, including Parkinson's disease, depression, and schizophrenia.
properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-14(4-2)8-11-6-5-7-12-9-15-10-13(11)12;/h5-7H,3-4,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFZCVXDLNKXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC2=C1COC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947219.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methylphenyl)propanamide](/img/structure/B3947230.png)
![4-{1-[(4-chloro-2-methylphenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3947231.png)
![2-[(3-nitrophenyl)amino]-2-oxoethyl 5-amino-5-oxo-3-phenylpentanoate](/img/structure/B3947246.png)
![4-isopropyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947258.png)

![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B3947273.png)
![4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3947275.png)

![3-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3947302.png)
![(3,4-dimethoxyphenyl){[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}amine](/img/structure/B3947310.png)
![1-(2-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947312.png)
![2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride](/img/structure/B3947313.png)
![propyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3947320.png)